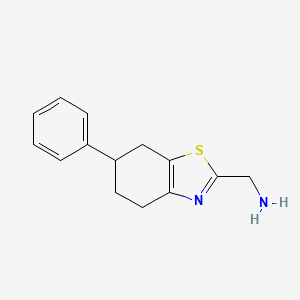

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNFUFSIVPUPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory Synthesis via Diazotization and Coupling

One of the most common approaches involves the diazotization of a suitable amine precursor followed by coupling with appropriate reagents to form the benzothiazole core, which is subsequently functionalized to introduce the methanamine group.

- Starting from tetrahydrobenzothiazole derivatives, the amino group is diazotized using sodium nitrite in acidic conditions.

- The diazonium salt formed then undergoes coupling with phenyl or related aromatic compounds under controlled temperature conditions to yield the phenyl-substituted benzothiazole intermediate.

- The intermediate is then subjected to reduction or amination steps to introduce the methanamine moiety.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl | Water | 0–5°C | Ensures stability of diazonium salt |

| Coupling | Aromatic compound | Ethanol or water | Room temp to 50°C | Controlled addition to prevent side reactions |

| Amination | Formaldehyde derivatives or ammonia | Ethanol | Reflux | For introducing the methanamine group |

This method emphasizes the importance of temperature control and reagent purity to maximize yield and minimize byproducts.

Synthesis via Knoevenagel Condensation and Subsequent Functionalization

Recent advances highlight the use of Knoevenagel condensation reactions for benzothiazole derivatives, which can be adapted for this compound's synthesis.

- Step 1: Condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol, catalyzed by piperidine, forms the initial benzothiazole framework.

- Step 2: Functionalization of the benzothiazole core with amino groups via nucleophilic substitution or reduction.

- The Knoevenagel pathway allows for the introduction of phenyl groups at specific positions, facilitating subsequent steps to install the methanamine group.

- Optimized conditions involve ethanol as a solvent and piperidine as a catalyst, with reaction temperatures around 50°C, yielding high purity products suitable for further functionalization.

Multi-Step Route Involving Chloro-Intermediate and Amination

Another documented method involves synthesizing a chloro-derivative followed by nucleophilic substitution to introduce the methanamine group.

- Step 1: Synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide via chlorination of benzothiazole derivatives.

- Step 2: Nucleophilic substitution with ammonia or primary amines to replace the chlorine with a methanamine group.

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Chlorination | Chlorinating agents (e.g., SO2Cl2) | Dichloromethane | 0–25°C | Moderate to high |

| Amination | NH3 or methylamine | Ethanol or water | Reflux | Variable, optimized for high yield |

This route provides a versatile pathway for introducing the amino functionality and offers potential for scale-up.

Summary Table: Preparation Methods

| Method | Key Reagents | Main Reaction Step | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization & Coupling | Sodium nitrite, aromatic amines | Diazotization + coupling | High specificity, well-understood | Sensitive to temperature, side reactions possible |

| Knoevenagel Condensation | 1,3-thiazolidine-2,4-dione, aldehydes | Condensation + functionalization | Versatile for derivatives, high yield | Multi-step, requires purification |

| Chlorination & Nucleophilic Substitution | Chlorinating agents, ammonia | Chlorination + amination | Good for introducing amino groups | Handling chlorinating agents, side reactions |

Chemical Reactions Analysis

Types of Reactions

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This reaction involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrobenzothiazole Family

Several analogues share the tetrahydrobenzothiazole core but differ in substituents and functional groups. Key examples include:

Table 1: Structural Comparison of Tetrahydrobenzothiazole Derivatives

| Compound Name | Substituents/Modifications | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine | Phenyl at C6, methanamine at C2 | - | C₁₄H₁₆N₂S | High lipophilicity due to phenyl group |

| (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine | Methyl at C6, methanamine at C2 | 55746-21-9 | C₁₀H₁₆N₂S | Reduced steric bulk compared to phenyl |

| 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | Methoxyphenyl at C2, amine at C7 | 1251924-95-4 | C₁₄H₁₆N₂OS | Electron-rich substituent (methoxy) |

| Pramipexole Impurity D (EP) | Propyl at C6, diamine (NH₂ at C2 and C6) | - | C₁₀H₁₆N₄S | Diamine structure; pharmaceutical impurity |

| N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide | Acetamide at C6, amine at C2 | - | C₉H₁₃N₃OS | Amide functionalization |

Key Observations :

- Lipophilicity: The phenyl group in the target compound enhances lipophilicity compared to the methyl-substituted analogue (logP ~2.8 vs.

- Electron Effects : The methoxy group in 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine increases electron density, which may alter binding affinity in receptor-targeted applications .

- Functional Groups : The acetamide derivative () introduces hydrogen-bonding capacity, likely reducing membrane permeability but enhancing solubility in polar solvents .

Pharmacological Activity

Biological Activity

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties have led to investigations into its biological activities, including potential therapeutic applications. This article synthesizes current research findings regarding the biological activity of this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C14H16N2S |

| Molecular Weight | 244.36 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 43186101 |

| Appearance | Powder |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator in various biochemical pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

-

Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The compound's effectiveness was evaluated using IC50 values—a measure of the concentration required to inhibit cell growth by 50%—showing promising results compared to standard chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Cervical Cancer SISO 2.87 - 3.06 Bladder Cancer RT-112 2.38 - 3.77 - Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring was found to enhance the anticancer activity of derivatives of this compound. Compounds with specific substitutions showed significantly improved potency against targeted cancer cell lines .

Neuroprotective Effects

In addition to its anticancer properties, there are indications that this compound may possess neuroprotective effects. Studies suggest that it could modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by various stressors .

Case Studies and Research Findings

- Study on Antitumor Activity : A study published in MDPI examined various derivatives of benzothiazole compounds for their antitumor activity. The results indicated that modifications to the benzothiazole scaffold could lead to enhanced biological activity against cancer cells .

- Neuroprotection Research : Another research effort investigated the neuroprotective potential of related benzothiazole compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the established synthetic routes for (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization reactions using precursors like 2-aminothiophenol and ketones/aldehydes under acidic conditions (e.g., HCl reflux). Key steps include:

- Cyclohexanone condensation : Reacting 2-aminothiophenol with cyclohexanone to form the tetrahydrobenzothiazole core.

- Phenyl group introduction : Coupling via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for phenyl substitution. Optimization strategies:

- Use of catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.

- Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Yield improvements (~70–85%) are achievable via gradient purification (silica gel chromatography) .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Analytical techniques include:

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirms hydrogen/carbon environments (e.g., NH₂ at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.8 ppm).

- IR : Identifies amine (-NH₂, ~3300 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) groups.

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how can software like SHELX address them?

Challenges include:

- Disorder in the tetrahydrobenzothiazole ring : Dynamic conformational changes complicate electron density mapping.

- Twinned crystals : Common due to flexible substituents, requiring specialized refinement protocols. Solutions using SHELX:

- SHELXD : Resolves phase problems via dual-space algorithms for small-molecule structures.

- SHELXL : Refines anisotropic displacement parameters and applies restraints for disordered regions. Validation tools (e.g., PLATON) check for missed symmetry or overfitting .

Q. How do structural modifications at the phenyl or tetrahydrobenzothiazole moieties affect biological activity?

Comparative studies on analogs reveal:

- Phenyl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to adenosine receptors (Ki < 100 nM vs. ~250 nM for unsubstituted phenyl).

- Methyl vs. ethyl at position 6 : Methyl improves metabolic stability (t½ > 2 hrs in liver microsomes) but reduces solubility. Methodological approach:

- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., GPCRs).

- SAR libraries : Synthesize derivatives with systematic substitutions and test via radioligand assays .

Q. How to resolve contradictions in binding affinity data across different studies for this compound?

Contradictions may arise from:

- Assay variability : Differences in buffer pH (7.4 vs. 6.8) or detergent use (e.g., Tween-20) altering protein conformation.

- Target isoforms : Selectivity for receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A). Resolution strategies:

- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled) with functional assays (cAMP inhibition).

- Meta-analysis : Pool data from ≥3 independent labs using fixed-effects models to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.